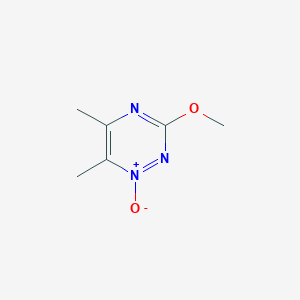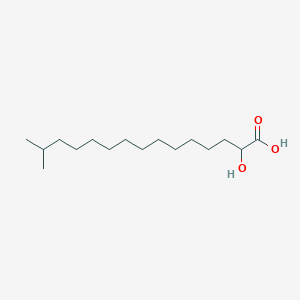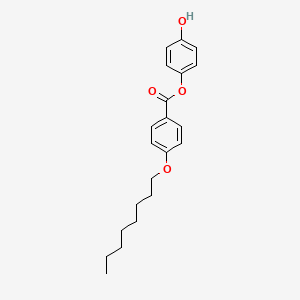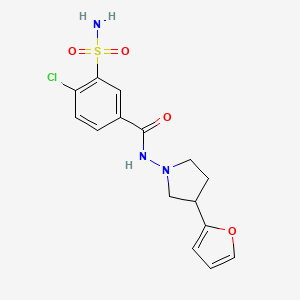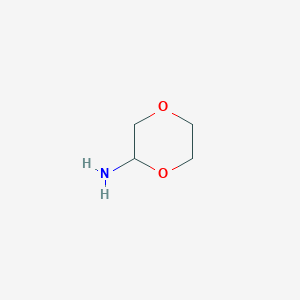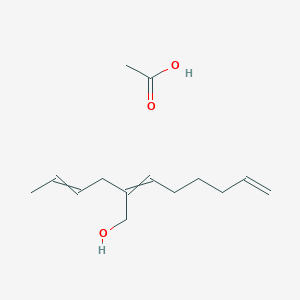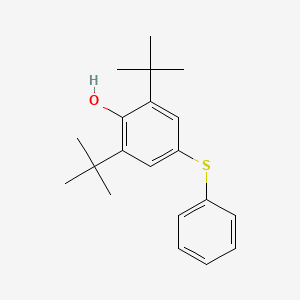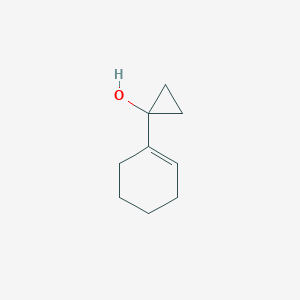
Cyclopropanol, 1-(1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is an organic compound that features a cyclopropanol ring attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a carbene precursor, such as diazomethane, in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the cyclopropanol ring attached to the cyclohexene ring .
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-cyclohexen-1-yl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
Cyclopropanol, 1-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mécanisme D'action
The mechanism of action of Cyclopropanol, 1-(1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropanol ring’s strain and the cyclohexene ring’s conjugation play significant roles in its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclohexene: A six-membered ring with one double bond.
Cyclopropanone: A three-membered ring ketone.
Uniqueness
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is unique due to its combination of a strained cyclopropanol ring and a conjugated cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
37609-30-6 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c10-9(6-7-9)8-4-2-1-3-5-8/h4,10H,1-3,5-7H2 |
Clé InChI |
BHZQRZKURLIWHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


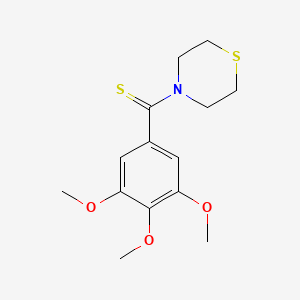
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

